1-(Pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid

Description

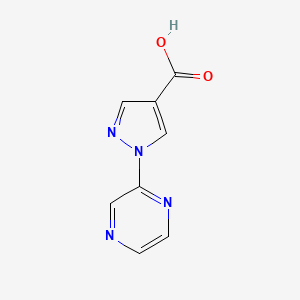

1-(Pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted at the 1-position with a pyrazine ring and at the 4-position with a carboxylic acid group. The pyrazine moiety (a six-membered aromatic ring with two nitrogen atoms) contributes to the compound’s polarity and hydrogen-bonding capacity, while the carboxylic acid group enhances its solubility in polar solvents and reactivity in synthetic applications. This compound has garnered attention in pharmaceutical research, particularly as an intermediate in drug discovery pipelines .

Properties

IUPAC Name |

1-pyrazin-2-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-3-11-12(5-6)7-4-9-1-2-10-7/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHIYLFKPRJUWOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)N2C=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801253872 | |

| Record name | 1-(2-Pyrazinyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801253872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014632-14-4 | |

| Record name | 1-(2-Pyrazinyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1014632-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Pyrazinyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801253872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of pyrazine derivatives with appropriate pyrazole precursors. For instance, the reaction of pyrazine-2-carboxylic acid with hydrazine hydrate under reflux conditions can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solvent-free synthesis, microwave-assisted reactions, and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, often facilitated by halogenation followed by nucleophilic attack.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

1-(Pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Studied for its potential antimicrobial and antiviral properties.

Medicine: Investigated for its role in drug development, particularly as kinase inhibitors and anti-inflammatory agents.

Industry: Utilized in the development of new materials with specific electronic and luminescent properties.

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes, such as kinases, by binding to their active sites. This binding can disrupt the enzyme’s normal function, leading to therapeutic effects such as reduced inflammation or inhibited cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of pyrazole-4-carboxylic acid derivatives are heavily influenced by substituents on the pyrazole ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons

Pharmaceutical Intermediates

The target compound has been utilized in synthesizing trifluoromethyl derivatives (e.g., 1-(pyrazin-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid), which show promise in kinase inhibition studies .

Agrochemical Potential

Chlorobenzyl-substituted analogs () are explored for pesticidal activity, leveraging their stability and moderate solubility .

Material Science

Pyrazine-containing derivatives are investigated for coordination chemistry applications due to their ability to act as ligands for metal ions .

Biological Activity

1-(Pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological effects, mechanisms of action, and research findings, supported by relevant data tables and case studies.

Overview of the Compound

This compound features a unique structure that combines pyrazine and pyrazole rings. This structural configuration is significant as it influences the compound's reactivity and biological interactions. The compound's molecular formula is , with a molecular weight of approximately 178.16 g/mol.

Target of Action

The compound has been shown to exhibit a broad spectrum of biological activities, including:

- Antimicrobial

- Anti-inflammatory

- Antiviral

- Antifungal

- Antioxidant

- Antitumor

These activities are largely attributed to its ability to inhibit various kinases, which are crucial enzymes involved in cellular signaling pathways. Kinase inhibition can lead to alterations in cell cycle progression and apoptosis, making this compound a potential candidate for cancer therapy.

Biochemical Pathways

The interaction of this compound with cellular pathways has been documented, particularly in relation to:

- Signal transduction

- Gene expression modulation

- Cellular metabolism alterations

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF7 | 3.79 | |

| This compound | SF-268 | 12.50 | |

| This compound | NCI-H460 | 42.30 | |

| Novel Pyrazole Derivative | A549 | 0.39 ± 0.06 |

These findings suggest that the compound possesses significant potential for development as an anticancer agent.

Study on Antitumor Activity

A notable study evaluated various pyrazole derivatives for their antitumor activity against lung cancer cell lines (A549). Among these compounds, derivatives featuring the pyrazine-pyrazole structure exhibited remarkable potency, with IC50 values significantly lower than standard chemotherapeutics.

Inhibition of Kinases

Research has also focused on the kinase inhibitory properties of this compound. For example, a derivative demonstrated inhibition of Aurora-A kinase with an IC50 value of , indicating its potential as a targeted cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(Pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : A widely used approach involves cyclocondensation of precursors like ethyl acetoacetate with hydrazine derivatives (e.g., phenylhydrazine) and activating agents such as DMF-DMA (dimethylformamide dimethyl acetal). For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized via cyclocondensation followed by basic hydrolysis of the ester intermediate . Reaction conditions (temperature, solvent polarity, and catalyst presence) critically affect regioselectivity and purity. For instance, aqueous media with ZnO nanoparticles enhance regioselectivity in pyrazole synthesis . Post-synthesis purification via recrystallization or column chromatography is recommended.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- Methodological Answer :

- IR Spectroscopy : Carboxylic acid C=O stretches typically appear at ~1700–1750 cm⁻¹. Pyrazole ring vibrations (C=N and C-N) occur between 1500–1600 cm⁻¹ .

- NMR : In -NMR, the pyrazole C-H protons resonate at δ 7.5–8.5 ppm, while the pyrazine protons appear downfield (δ 8.5–9.5 ppm). -NMR shows carboxylic acid carbons at ~165–170 ppm .

- Theoretical Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can predict vibrational frequencies and NMR chemical shifts, aiding spectral assignment .

Q. What are the solubility characteristics of this compound, and how should they guide solvent selection in experimental protocols?

- Methodological Answer : Limited solubility data exists, but pyrazole-4-carboxylic acid derivatives generally exhibit poor solubility in non-polar solvents (e.g., hexane) and better solubility in polar aprotic solvents (DMF, DMSO) or aqueous bases (due to deprotonation of the carboxylic acid group). For biological assays, DMSO stock solutions (≤10% v/v) are recommended . Preliminary solubility tests in target reaction solvents are advised.

Advanced Research Questions

Q. How can researchers address challenges in achieving regioselectivity during the synthesis of pyrazole-4-carboxylic acid derivatives?

- Methodological Answer : Regioselectivity in pyrazole synthesis is influenced by:

- Catalyst Choice : ZnO nanoparticles in aqueous media promote selective formation of the 4-carboxylic acid derivative by stabilizing specific transition states .

- Substituent Effects : Electron-withdrawing groups (e.g., pyrazine) at the 1-position favor carboxylation at the 4-position due to electronic and steric effects .

- Reaction Monitoring : Use LC-MS or -NMR to track intermediate formation and adjust conditions (e.g., temperature, stoichiometry) in real time.

Q. What computational chemistry approaches are recommended for modeling the electronic structure and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict molecular electrostatic potential (MEP) maps, Fukui indices, and HOMO-LUMO gaps. These reveal nucleophilic/electrophilic sites and reactivity trends .

- Molecular Dynamics (MD) : Simulate solvation effects in aqueous or DMSO environments to assess stability and aggregation behavior.

- Docking Studies : For biological applications, dock the compound into target protein active sites (e.g., enzymes) using AutoDock Vina to predict binding affinities .

Q. How should contradictory data between experimental and theoretical spectral analyses be resolved?

- Methodological Answer :

- Error Analysis : Check for basis set limitations in DFT (e.g., upgrade from 6-31G to 6-311++G(d,p)) or solvent effects omitted in calculations.

- Experimental Reproducibility : Re-run spectral analyses under controlled conditions (e.g., dry solvents, inert atmosphere) to exclude moisture/oxidation artifacts .

- Hybrid Approaches : Combine experimental IR/Raman with computational anharmonic frequency calculations for improved accuracy .

Q. What safety protocols are critical when handling intermediates in the synthesis of this compound, based on its GHS classification?

- Methodological Answer :

- Hazard Mitigation : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions releasing toxic gases (e.g., CO, NO) .

- Storage : Store in sealed containers at –20°C to prevent decomposition. Avoid contact with strong oxidizers .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

Q. What strategies optimize the crystallization of pyrazole-carboxylic acid derivatives for X-ray diffraction studies?

- Methodological Answer :

- Solvent Selection : Use mixed solvents (e.g., ethanol/water) for slow evaporation. Hydrogen-bonding solvents (DMSO, DMF) enhance crystal lattice stability .

- Temperature Gradients : Gradual cooling from 50°C to 4°C promotes nucleation.

- Additives : Introduce co-formers (e.g., nicotinamide) to form co-crystals with improved diffraction quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.